molecular formula C18H15NaO3 B14498784 Sodium alpha-(2'-pyranyl)methyl-1-naphthaleneacetate CAS No. 64038-74-0

Sodium alpha-(2'-pyranyl)methyl-1-naphthaleneacetate

Cat. No.: B14498784
CAS No.: 64038-74-0
M. Wt: 302.3 g/mol
InChI Key: XACLFEQIRWKYKU-UHFFFAOYSA-M
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Description

Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate is a complex organic compound that features a naphthalene ring system linked to a pyranyl group via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a pyranyl derivative under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt. Common reagents used in this synthesis include sodium hydroxide and pyranyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions followed by neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkyl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.

    Methyl 1-naphthaleneacetate: Another related compound used in organic synthesis.

Uniqueness

Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate is unique due to the presence of both naphthalene and pyranyl groups, which confer distinct chemical and biological properties. This combination of structural elements makes it a valuable compound for various applications.

Properties

CAS No.

64038-74-0

Molecular Formula

C18H15NaO3

Molecular Weight

302.3 g/mol

IUPAC Name

sodium;2-naphthalen-1-yl-3-(2H-pyran-2-yl)propanoate

InChI

InChI=1S/C18H16O3.Na/c19-18(20)17(12-14-8-3-4-11-21-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,14,17H,12H2,(H,19,20);/q;+1/p-1

InChI Key

XACLFEQIRWKYKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3C=CC=CO3)C(=O)[O-].[Na+]

Origin of Product

United States

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